molecular formula C12H15N3O B12009910 4-(1h-Indol-3-yl)butanehydrazide CAS No. 27086-07-3

4-(1h-Indol-3-yl)butanehydrazide

Cat. No.: B12009910
CAS No.: 27086-07-3
M. Wt: 217.27 g/mol
InChI Key: HUXWLGPYROJLMI-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)butanehydrazide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-Indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)butanehydrazide involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective film on the surface of mild steel through physisorption, which prevents corrosion by blocking the interaction between the metal surface and the corrosive environment . The compound’s unique structure allows it to interact with different molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

4-(1H-Indol-3-yl)butanehydrazide can be compared with other indole derivatives such as 2-(1H-Indol-3-yl)acetohydrazide. Both compounds exhibit corrosion inhibition properties, but this compound has shown higher inhibition efficiency due to its longer alkyl chain, which provides better surface coverage and higher molar volume . Other similar compounds include various indole-3-acetohydrazides and indole-3-butanohydrazides, which share similar chemical structures but differ in their specific functional groups and chain lengths.

Properties

CAS No.

27086-07-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(1H-indol-3-yl)butanehydrazide

InChI

InChI=1S/C12H15N3O/c13-15-12(16)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7,13H2,(H,15,16)

InChI Key

HUXWLGPYROJLMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NN

Origin of Product

United States

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